molecular formula C15H14ClNO2 B11850052 N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide

N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide

Cat. No.: B11850052
M. Wt: 275.73 g/mol
InChI Key: SJWIQCNLGCEXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a hydroxyphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide typically involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Lacks the hydroxyphenyl group, resulting in different chemical and biological properties.

    N-(2-hydroxyphenyl)acetamide: Lacks the chlorophenyl group, leading to variations in reactivity and applications.

    N-(4-bromophenyl)acetamide:

Uniqueness

N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide

InChI

InChI=1S/C15H14ClNO2/c1-10(18)17-9-12-3-2-4-14(15(12)19)11-5-7-13(16)8-6-11/h2-8,19H,9H2,1H3,(H,17,18)

InChI Key

SJWIQCNLGCEXHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=C(C(=CC=C1)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.